Product packaging for Ditazole(Cat. No.:CAS No. 18471-20-0)

Ditazole

Cat. No.: B095747
CAS No.: 18471-20-0
M. Wt: 324.4 g/mol
InChI Key: UUCMDZWCRNZCOY-UHFFFAOYSA-N
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Description

Historical Trajectory and Contextualization within Oxazole (B20620) Chemistry

The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, forms the chemical backbone of Ditazole. The chemistry of oxazoles has been a subject of interest for many years, with the parent oxazole compound first prepared in the mid-20th century. informahealthcare.comchemmethod.comslideshare.net Oxazole derivatives are prevalent in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and antithrombotic effects. informahealthcare.comchemmethod.comsemanticscholar.orgtandfonline.comnih.govresearchgate.net this compound emerged within this broader context of exploring oxazole derivatives for their therapeutic potential. Its synthesis involves the reaction of 2-chloro-4,5-diphenyloxazole (B8386082) with diethanolamine. atamankimya.comwikipedia.org Early research identified this compound as a compound with analgesic and antipyretic effects comparable to phenylbutazone (B1037), alongside its notable ability to inhibit platelet aggregation. nih.govwikipedia.orgdrugbank.com

Conceptual Framework of this compound as a Research Compound

The conceptual framework surrounding this compound as a research compound is primarily centered on its observed biological activities, particularly its influence on platelet function and inflammation. As a molecule containing the oxazole scaffold, this compound fits within the paradigm of investigating heterocyclic compounds for their interactions with biological targets. semanticscholar.orgtandfonline.comtaylorandfrancis.com Its structure, featuring lipophilic diphenyl groups and a polar diethanolamino substituent, likely contributes to its interaction with biological membranes and proteins involved in platelet activation and inflammatory pathways. nih.govuni.lu Research on this compound aims to elucidate the specific molecular mechanisms underlying its antiplatelet and anti-inflammatory effects, distinguishing its mode of action from other classes of drugs, such as traditional non-steroidal anti-inflammatory drugs (NSAIDs). thieme-connect.comnih.gov Studies have explored its impact on key mediators like thromboxane (B8750289) A2 (TXA2) and prostacyclin (PGI2) to understand its pharmacological profile. thieme-connect.comnih.gov

Significance of this compound in Thrombosis and Inflammation Research

This compound holds significance in thrombosis and inflammation research primarily due to its demonstrated inhibitory effects on platelet aggregation and its mild anti-inflammatory properties. nih.govwikipedia.orgdrugbank.com Thrombosis, the formation of blood clots, and inflammation are often interconnected pathological processes involved in various diseases. frontiersin.org this compound's ability to inhibit platelet aggregation has positioned it as a subject of research for its potential antithrombotic applications. nih.govnih.govwikipedia.org Studies have shown that this compound can inhibit thrombus formation in experimental models. nih.gov Furthermore, research has investigated this compound's impact on arachidonic acid metabolism, a key pathway involved in both platelet aggregation and inflammation, finding that it inhibits TXA2 production. thieme-connect.comnih.gov This suggests a potential mechanism by which this compound exerts its effects in these intertwined biological processes. The study of this compound contributes to the broader understanding of how oxazole-based compounds can modulate thrombotic and inflammatory responses, potentially informing the design of new therapeutic agents.

Research Findings on this compound's Effects:

EffectObservationReference
Platelet AggregationPotent inhibitor of platelet aggregation, adhesiveness, and bleeding time. thieme-connect.com wikipedia.orgdrugbank.comthieme-connect.com
Thrombus FormationInhibits thrombus formation in experimental models. nih.gov nih.gov
Thromboxane A2 (TXA2)Inhibits TXA2 production. thieme-connect.comnih.gov thieme-connect.comnih.gov
Prostacyclin (PGI2)Does not inhibit PGI2 production at certain dose ranges. thieme-connect.com thieme-connect.comnih.gov
Thromboxane A2 AntagonismReversibly antagonizes TXA2-induced contraction of vascular tissue. thieme-connect.comnih.gov thieme-connect.comnih.gov
Platelet Shape ChangeInduces potent platelet shape change. thieme-connect.com thieme-connect.com

The research indicates that this compound's mode of action in inhibiting platelet aggregation may be distinct from that of some other NSAIDs, potentially offering a more specific approach to targeting thrombotic processes. thieme-connect.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O3 B095747 Ditazole CAS No. 18471-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-13-11-21(12-14-23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-2-6-10-16/h1-10,22-23H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCMDZWCRNZCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022954
Record name Ditazole
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18471-20-0
Record name Ditazole
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Record name Ditazole [INN]
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Record name Ditazole
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Record name DITAZOLE
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Synthetic Pathways and Derivatization Strategies of Ditazole

Established Synthetic Methodologies for Ditazole

While specific detailed synthetic routes solely focused on this compound are not extensively detailed in readily available public literature beyond its basic preparation, the synthesis of oxazole (B20620) derivatives, in general, relies on several established methodologies. This compound itself is reported to be synthesized via the reaction of 2-chloro-4,5-diphenyloxazole (B8386082) with diethanolamine. atamankimya.com This suggests a nucleophilic substitution reaction where the amine replaces the chlorine atom on the oxazole ring.

General established methods for constructing the oxazole ring include:

Cyclo isomerization of propargyl amides. tandfonline.com

Bredereck reaction. tandfonline.com

Robinson-Gabriel synthesis. tandfonline.com

Fisher oxazole synthesis. tandfonline.com

Oxidation of oxazolines. tandfonline.com

Erlenmeyer-Plochl reaction. tandfonline.com

Davidson reaction. tandfonline.com

Organometallic reactions. tandfonline.com

Williams's reaction. tandfonline.com

Van Leusen oxazole synthesis. tandfonline.com

These methods often involve the cyclization of suitable precursors, such as α-acylamino carbonyl compounds or related structures, to form the five-membered oxazole ring. The specific substituents on the oxazole ring, like the diphenyl and the bis(2-hydroxyethyl)amino groups in this compound, are incorporated through the appropriate choice of starting materials and reaction conditions.

Exploration of this compound Analogues and Structural Modifications

The exploration of analogues and structural modifications of compounds containing the oxazole core is a common strategy in medicinal chemistry to discover new compounds with altered or improved biological activities. d-nb.infocbccollege.in Although specific research focused solely on this compound analogues is not widely publicized, the general principles of oxazole derivatization can be applied.

Structural modifications can involve:

Alterations to the substituents on the oxazole ring (the phenyl groups at the 4 and 5 positions and the amino group at the 2 position).

Modification of the bis(2-hydroxyethyl)amino moiety, such as changing the length of the alcohol chains or introducing different functional groups.

Introduction of additional substituents onto the phenyl rings.

Research on other heterocyclic systems, such as triazoles and dithiazoles, demonstrates that structural modifications can significantly impact biological activity and synthetic accessibility. nih.govmdpi.comnih.gov For instance, studies on thiadiazole derivatives highlight the importance of exploring diverse synthesis techniques to enhance the variety of accessible compounds. nih.gov Similarly, work on 1,2,3-dithiazole derivatives has explored modifications at different positions of the core scaffold to address reactivity issues and expand the chemical space. mdpi.com

While direct examples for this compound analogues were not found, the general approach involves synthesizing a series of related compounds with systematic variations in their structure and evaluating their properties.

Advanced Chemical Synthesis Techniques for this compound Research

Advanced chemical synthesis techniques play a crucial role in the efficient and selective preparation of complex molecules like this compound and its potential analogues. These techniques can offer advantages such as improved yields, reduced reaction times, milder conditions, and access to a wider range of structural diversity.

Techniques relevant to the synthesis and derivatization of oxazole compounds and other heterocycles include:

Microwave-assisted synthesis, which can significantly reduce reaction times and improve yields in some cyclization and coupling reactions. nih.govnih.gov

Ultrasound-assisted synthesis, another method for enhancing reaction rates and efficiency. nih.gov

Metal-catalyzed reactions, such as Suzuki-Miyaura coupling or copper-catalyzed oxidative cyclization, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and introducing diverse substituents onto heterocyclic rings. researchgate.nettandfonline.com

One-pot synthesis strategies, which streamline synthetic routes by conducting multiple reactions sequentially in a single vessel, minimizing purification steps. researchgate.nettandfonline.comderpharmachemica.com

Electrochemical methods, which offer alternative, sometimes greener, approaches for oxidative cyclization and other transformations. researchgate.net

Click chemistry, particularly the copper(I)-catalyzed Huisgen cycloaddition, which is widely used for the efficient and reliable formation of five-membered heterocycles, although more commonly applied to triazoles, the principle of utilizing efficient coupling reactions is relevant to oxazole chemistry. nih.govfrontiersin.orgmdpi.com

These advanced techniques, while not always specifically documented for this compound itself in the search results, represent the state-of-the-art in heterocyclic synthesis and are applicable to the preparation and modification of oxazole-containing compounds. Researchers exploring this compound chemistry would likely employ these methods to develop more efficient synthetic routes and to synthesize novel analogues for further investigation.

Elucidating the Molecular Mechanisms of Action of Ditazole

Mechanisms of Platelet Aggregation Inhibition by Ditazole

This compound has been identified as a potent inhibitor of platelet aggregation. nih.gov Its action is particularly pronounced against aggregation initiated by agents that induce the platelet release reaction. nih.gov In experimental models, the efficacy of this compound in reducing the weight of thrombi has been shown to be comparable to that of aspirin (B1665792). nih.gov A key characteristic of its inhibitory effect is that it does not operate through a 'hit and run' mechanism; its binding to platelets is reversible. nih.gov Furthermore, microscopic examination of thrombi from subjects treated with this compound reveals a reduction in the fibrin (B1330869) component and the presence of well-isolated platelets that have not undergone viscous metamorphosis. nih.gov

A primary mechanism through which this compound exerts its antiplatelet effect is by targeting the thromboxane (B8750289) A2 (TXA2) pathway. Research has demonstrated that this compound effectively inhibits the production of TXA2 in platelets. nih.gov TXA2 is a potent vasoconstrictor and a crucial mediator for amplifying platelet aggregation. biomolther.org By curtailing its synthesis, this compound dampens a key signaling molecule in the coagulation cascade.

The interaction of this compound with the broader prostaglandin (B15479496) pathways distinguishes it from many other NSAIDs. Unlike acetylsalicylic acid (aspirin), this compound does not inhibit the cyclooxygenase (COX) enzyme in blood vessels. nih.gov This selective action is significant because it suggests that this compound can reduce platelet aggregation without compromising the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation synthesized by the vascular endothelium. nih.govbiomolther.org Studies have confirmed that this compound administration does not lead to a significant alteration in the plasma levels of 6-keto-PGF1α, a stable metabolite of prostacyclin. nih.gov This property allows for a targeted antiplatelet effect without disrupting the natural anticoagulant mechanisms of the vascular wall.

FeatureThis compoundAcetylsalicylic Acid (Aspirin)
TXA2 Synthesis InhibitionInhibition
Vascular COX Activity No significant inhibitionInhibition
Prostacyclin (PGI2) Production Not significantly affectedInhibited
Mechanism of Platelet Inhibition ReversibleIrreversible ('hit and run')

The process of platelet aggregation is preceded by a series of morphological changes, including a transformation from a discoid shape to a more spherical form with the extension of filopodia and lamellipodia. nih.govresearchgate.net This shape change is critical as it facilitates the adhesion of platelets to the site of vascular injury and to each other, ultimately forming a stable aggregate. nih.gov This transformation is driven by the rapid reorganization of the platelet's actin cytoskeleton upon activation. researchgate.net While direct studies detailing the specific effects of this compound on platelet shape change and adhesiveness are not extensively documented, its established role as a potent inhibitor of aggregation strongly implies an interference with these preliminary steps. By inhibiting key signaling pathways like TXA2 synthesis, this compound likely attenuates the intracellular signals that trigger the cytoskeletal rearrangements necessary for shape change and subsequent adhesion. nih.gov

Investigations into Anti-inflammatory and Analgesic Mechanisms

This compound is classified as an NSAID, exhibiting both anti-inflammatory and analgesic properties that are comparable to those of phenylbutazone (B1037). wikipedia.org The precise molecular mechanisms underlying these effects in this compound have not been fully elucidated. However, insights can be drawn from the general mechanisms of other anti-inflammatory and analgesic compounds, particularly those with heterocyclic structures. Many NSAIDs exert their effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) that mediate inflammation and pain. mdpi.comnih.gov While this compound does not appear to inhibit vascular COX, its potential interaction with other isoforms or cellular COX in different contexts cannot be entirely ruled out.

Other potential mechanisms for compounds with similar structures include the modulation of cytokine signaling, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), or interactions with various cellular receptors. For instance, some thiazole (B1198619) derivatives have been found to exert their analgesic effects through the opioidergic system. Further research is necessary to specifically map out the anti-inflammatory and analgesic signaling pathways modulated by this compound.

Delineation of this compound's Interactions with Cellular Signaling Cascades

The primary established interaction of this compound with cellular signaling is within the arachidonic acid cascade, specifically its modulation of thromboxane and prostaglandin pathways. By selectively inhibiting TXA2 synthesis without a major impact on prostacyclin, this compound demonstrates a targeted interaction with this signaling network.

The broader interactions of this compound with other cellular signaling cascades remain an area for further investigation. It is known that prostaglandins themselves can have diverse signaling roles, including direct interactions with mitochondria to trigger apoptosis, a fundamental cellular process. This highlights the potential for compounds that modulate prostaglandin pathways to have far-reaching effects on cellular behavior. The signaling pathways involved in inflammation are complex and interconnected, often involving transcription factors like NF-κB and cascades mediated by protein kinases. Given its classification as an NSAID, it is plausible that this compound may influence these broader inflammatory signaling networks, but specific molecular studies are required to confirm such interactions.

Pharmacological Research and Biological Activity Spectrum of Ditazole

Antiplatelet Activity Research

Ditazole has been shown to possess potent inhibitory effects on platelet aggregation. thieme-connect.com This activity is a key area of research into its potential therapeutic applications.

In Vitro Platelet Function Assays and Methodologies

In vitro studies have investigated the effects of this compound on human platelet function using various methodologies. The photometric method (Born) on platelet-rich plasma (PRP) is a common assay used to assess antiaggregating activity. nih.gov In such studies, platelets are preincubated with this compound at different concentrations, and aggregation is induced by various agonists. nih.gov

Research has shown that this compound is a strong inhibitor of human platelet aggregation induced by release reaction inducers. nih.gov However, it did not significantly affect primary aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov this compound was found to strongly inhibit the release of platelet-bound 14C-serotonin induced by agents like Thrombofax, but it did not interfere with the transport and storage of serotonin (B10506) in non-stimulated platelets. nih.gov The anti-aggregating effect of this compound in plasma could be reversed after gel filtration of platelets, suggesting it does not act via a "hit and run" mechanism. nih.gov

In vitro studies using the photometric method on PRP from both healthy subjects and those at high risk of thrombosis demonstrated that this compound inhibited platelet aggregation induced by ADP and significantly reduced aggregation induced by adrenaline and arachidonic acid (AA) at various concentrations. nih.gov

In Vivo Models for Assessing Thrombotic and Platelet Aggregation Inhibition

In vivo models are crucial for evaluating the antithrombotic effects of compounds like this compound. These models aim to simulate the conditions under which thrombosis occurs in living organisms.

This compound has been shown to inhibit thrombus formation in vivo. nih.gov In one study using the microcirculation of the hamster cheek pouch, this compound inhibited thrombus formation following electrically stimulated vascular damage. nih.gov

Experimental thrombosis models in rabbits have also been used to assess this compound's activity. nih.govkarger.com In these models, electrically induced thrombus formation was assayed. nih.govkarger.com this compound's activity in reducing thrombus weight in this model was found to be comparable to that of aspirin (B1665792). nih.govkarger.com Microscopic examination of the thrombi in this compound-treated animals revealed a reduction in the fibrin (B1330869) component and the presence of well-isolated platelets that did not undergo viscous metamorphosis. nih.govkarger.com

Various rodent thrombosis models exist, including those for deep vein thrombosis (DVT) and arterial thrombosis, which can be induced by methods such as inferior vena cava (IVC) ligation, IVC stenosis, or topical application of ferric chloride (FeCl3) to induce endothelial injury. creative-biolabs.comnih.gov Arteriovenous shunt models in rats are also used to study antithrombotic activity, simulating arterial and venous thrombosis observed in humans. plos.org These models allow for the measurement of parameters such as thrombus formation, occlusion time, platelet deposition, and thrombus size. creative-biolabs.comd-nb.info

Comparative Pharmacological Studies with Other Antithrombotic Agents

Comparative studies have been conducted to understand how this compound's antiplatelet activity compares to other antithrombotic agents.

Research suggests that the mode of action of this compound may be more specific than the cyclo-oxygenase (COX)/prostaglandin (B15479496) (PG) synthetase blocking activity characteristic of most other NSAIDs. thieme-connect.comnih.gov While this compound inhibits thromboxane (B8750289) A2 (TXA2) production and reversibly antagonizes its effect on smooth vascular tissue, it does not inhibit vessel cyclo-oxygenase, in contrast to acetylsalicylic acid (ASA). thieme-connect.comnih.gov

In experimental thrombosis models in rabbits, the activity of this compound in reducing thrombus weight was comparable to that of aspirin. nih.govkarger.com When administered in combination with urokinase in these models, this compound did not induce a further reduction in thrombus weight compared to this compound or aspirin alone, but the combination did lead to clearly visible lytic areas and histological modifications. nih.govkarger.com These findings suggest that this compound, as an antiplatelet drug, could potentially facilitate the penetration of urokinase into a thrombus. nih.govkarger.com

Other comparative studies involving antiplatelet agents focus on different classes of drugs and their efficacy and safety in various clinical scenarios, such as comparing P2Y12 inhibitor monotherapy with dual antiplatelet therapy after percutaneous coronary intervention. mdpi.com These studies highlight the diverse mechanisms and clinical applications within the field of antithrombotic therapy.

Research on Anti-inflammatory and Analgesic Potentials

This compound is also recognized as a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties. drugbank.comwikipedia.orgmedkoo.com Its anti-inflammatory and analgesic potentials have been subjects of research.

Experimental Models of Inflammation for this compound Evaluation

Experimental models are used to evaluate the anti-inflammatory effects of compounds. Various methods exist to induce inflammation in laboratory animals to study the efficacy of potential anti-inflammatory drugs.

Common experimental models of inflammation include chemically induced paw edema using substances like carrageenan or formalin. nih.govnih.govmdpi.com Carrageenan-induced pleurisy is another established model for studying acute inflammation, allowing for the evaluation of parameters such as fluid extravasation and leukocyte migration. mdpi.com Models like complete Freund's adjuvant (CFA)-induced arthritis are used to study chronic inflammation, mimicking aspects of human conditions like arthritis. mdpi.com These models involve inducing a localized inflammatory reaction or systemic changes to assess a compound's ability to reduce swelling, leukocyte infiltration, and the levels of inflammatory mediators. nih.govmdpi.com

While this compound is described as a weak anti-inflammatory drug, research has explored its effects in the context of inflammation. thieme-connect.comnih.gov

Research into this compound's Effects on Pain Perception Pathways

Research into the analgesic potential of this compound involves understanding its effects on pain perception pathways. Pain is a complex experience involving the transmission and modulation of signals from the periphery to the central nervous system. ukzn.ac.zatmc.eduwfsahq.orgnih.gov

Pain transmission involves several stages: transduction of noxious stimuli into electrical signals by nociceptors, transmission of these signals via peripheral nerves to the spinal cord (dorsal horn), and finally, relay to higher brain centers where pain is perceived and modulated. ukzn.ac.zatmc.eduwfsahq.orgnih.gov Various neurotransmitters and pathways are involved in this process. ukzn.ac.zatmc.eduwfsahq.orgnih.gov

This compound is noted to have analgesic effects similar to phenylbutazone (B1037), another NSAID. drugbank.comwikipedia.orgmedkoo.com While the specific research detailing this compound's direct interaction with or modulation of identified pain perception pathways (e.g., spinothalamic tract, involvement of specific receptors or neurotransmitters like Substance P or NMDA receptors) was not explicitly detailed in the provided search results, its classification as an NSAID with analgesic properties suggests it likely exerts its pain-relieving effects through mechanisms commonly associated with this class of drugs, which often involve the inhibition of prostaglandin synthesis, mediators known to contribute to pain and inflammation. thieme-connect.com Experimental models of pain, such as those inducing thermal hyperalgesia or mechanical allodynia, are used to assess the effectiveness of analgesic compounds. nih.gov

Antineoplastic Research Endeavors involving this compound

Research has included investigations into the potential antineoplastic effects of this compound. These endeavors have included studies examining its impact in animal models bearing metastasizing tumors. researchgate.net

Investigation of this compound's Impact on Tumor Metastasis in Animal Models

Studies have been conducted to investigate the effect of this compound on tumor metastasis using animal models. One such study explored the impact of this compound, recognized as an inhibitor of platelet aggregation, on a metastasizing tumor in mice. researchgate.net Animal models are considered valuable tools for studying tumor dissemination processes, including the formation and growth of metastases, and for preclinical drug development. rarecells.comnih.govmathewsopenaccess.commdpi.com

Cellular and Molecular Research into Potential Antineoplastic Effects

While research into the potential antineoplastic effects of this compound has been undertaken, detailed findings regarding specific cellular and molecular mechanisms of action in this context are not extensively described in the provided information. Cellular and molecular research in oncology often focuses on understanding how compounds interact with cancer cells and related pathways to inhibit growth, induce death, or prevent metastasis. frontiersin.orgmdpi.com

Preclinical Investigation of Ditazole: Methodological Approaches

In Vitro Study Designs and Applications

In vitro studies, often conducted using cell lines or isolated tissues, provide a controlled environment to investigate the direct effects of a compound and elucidate its potential mechanisms of action creative-biolabs.comnews-medical.net. For Ditazole, in vitro studies have been employed to assess its impact on platelet aggregation. Platelet aggregation is a key process in thrombosis, and compounds that inhibit this can have antithrombotic potential ukzn.ac.zanih.gov.

Research has shown that this compound can influence platelet aggregation in vitro. For instance, studies investigating the interaction between this compound and heparin found that the co-administration of these two drugs enhanced their antiaggregating activity in both in vivo and in vitro tests nih.gov. In vitro studies are valuable for providing mechanistic insights into how a drug interacts at a cellular or molecular level, although they may not fully capture the complexity of interactions within a whole organism news-medical.net.

In Vivo Animal Model Systems for Efficacy and Pharmacodynamic Evaluation

In vivo studies utilize living animal models to evaluate the efficacy and pharmacodynamics of a compound within a complex biological system creative-biolabs.comcreative-diagnostics.com. These models are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and what effects it has on the body (pharmacodynamics) creative-biolabs.comnih.gov.

Animal models have been used to investigate this compound's antithrombotic activity. One study in rabbits assessed the effect of this compound on electrically induced thrombus formation. The study found that this compound was effective in reducing thrombus weight, with activity comparable to aspirin (B1665792) nih.gov. Microscopical examination of the thrombi in this compound-treated animals showed a reduction in the fibrin (B1330869) component and the presence of well-isolated platelets that had not undergone viscous metamorphosis nih.gov.

Further in vivo investigations explored the interaction of this compound with other drugs. In rats, this compound administered orally for three days significantly reduced the one-stage prothrombin time when given concurrently with bishydroxycoumarin or warfarin (B611796), compared to rats receiving only bishydroxycoumarin or warfarin nih.gov. However, this compound pretreatment for three days did not significantly alter heparin anticoagulant activity in rats nih.gov. These in vivo studies provide crucial data on the potential effects of this compound within a living system and its interactions with other pharmacological agents.

Preclinical Assessment of this compound's Drug Interactions

Assessing potential drug interactions is a vital part of preclinical development to understand how a new compound might behave when administered with other medications biopharmaservices.com. Preclinical studies can identify potential pharmacokinetic or pharmacodynamic interactions. Pharmacokinetic interactions involve alterations in how a drug is absorbed, distributed, metabolized, or excreted, while pharmacodynamic interactions involve effects at the drug target or on physiological responses biopharmaservices.com.

Preclinical research on this compound has specifically investigated its interactions with anticoagulant drugs. As mentioned earlier, studies in rats demonstrated that this compound could influence the activity of oral anticoagulants like bishydroxycoumarin and warfarin, reducing prothrombin time nih.gov. Conversely, these oral anticoagulants did not affect platelet aggregation or the antiaggregating activity of this compound in vitro or in vivo nih.gov. The enhanced antiaggregating activity observed with the co-administration of heparin and this compound in both in vivo and in vitro tests highlights a significant pharmacodynamic interaction nih.gov. Additionally, preclinical information suggests that the risk or severity of bleeding and hemorrhage may be increased when this compound is combined with certain other drugs, such as Dexketoprofen or Methylene blue drugbank.comdrugbank.com.

Translational Research Strategies from Preclinical Findings to Clinical Hypotheses

Translational research aims to bridge the gap between preclinical findings and their application in clinical settings d-nb.infoleicabiosystems.com. This involves taking insights gained from in vitro and in vivo studies and formulating hypotheses for testing in human clinical trials wisc.edunih.gov. The data generated during preclinical development, including efficacy in animal models and observed drug interactions, informs the design of early-phase clinical studies creative-biolabs.com.

The preclinical evidence suggesting this compound's antiplatelet and antithrombotic activities in animal models, along with its potential interactions with anticoagulants, forms the basis for exploring its therapeutic potential in humans for conditions where inhibiting platelet aggregation or modulating coagulation is beneficial nih.gov. The observation that this compound's activity in reducing thrombus weight was comparable to aspirin in a rabbit model suggests a potential role as an antithrombotic agent nih.gov. Furthermore, the finding that this compound might facilitate the penetration of urokinase into thrombi could lead to clinical hypotheses about potential combination therapies nih.gov.

Translational research also involves considering the limitations of preclinical models and carefully designing clinical studies to validate or refute the preclinical observations nih.govproventainternational.comadvancedsciencenews.com. While animal models provide valuable insights, species differences can exist, and not all preclinical findings translate directly to humans nih.govproventainternational.comeuropa.eu. Therefore, the preclinical data on this compound's efficacy and drug interactions serve as a foundation for carefully designed clinical trials to assess its effects and safety profile in humans.

Toxicological Research of Ditazole: Methodologies and Profiles

Experimental Methodologies for Toxicological Assessment

The toxicological assessment of chemical compounds typically involves a tiered approach, beginning with acute studies and progressing to longer-term evaluations if necessary. Standardized guidelines, such as those provided by the Organization for Economic Co-operation and Development (OECD), are often followed to ensure consistency and comparability of results slideshare.netijarpb.inikm.mknih.goveuropa.eubvsalud.org.

Acute Toxicity Study Designs

Acute toxicity studies are designed to evaluate the adverse effects that occur following a single exposure to a substance or multiple exposures within a short period, usually 24 hours ijarpb.inikm.mkeuropa.euresearchgate.net. These studies are often the initial step in the toxicological evaluation of a compound ijarpb.in. Key objectives include determining the median lethal dose (LD50), which is the dose expected to cause mortality in 50% of the tested animal population, and identifying the maximum tolerated dose slideshare.netijarpb.in. Acute oral toxicity studies are commonly performed using rodents, such as mice or rats, although other species may also be used ijarpb.innih.govbvsalud.orgnih.govzsmu.edu.ua. Observations in acute toxicity studies typically include monitoring for signs of toxicity, behavioral changes, and mortality over a defined period, often 14 days nih.govbvsalud.orgresearchgate.net. Necropsies and histopathological examinations may be conducted to identify potential organ damage slideshare.net. Some toxicological investigations of Ditazole or related compounds have included acute toxicity assessments bvsalud.orgnih.govgoogle.comrjme.ro. One source mentions an LD50 value of 11380 mg/kg for this compound, classified under toxicity class 6 charite.de.

Sub-acute and Chronic Toxicity Study Protocols

Following acute toxicity assessment, sub-acute and chronic toxicity studies are conducted to evaluate the effects of repeated exposure over longer durations slideshare.netijarpb.inikm.mkresearchgate.net. Sub-acute studies typically involve daily dosing for a period ranging from 14 to 90 days slideshare.netresearchgate.net. These studies help to determine the effects of repeated administration and inform the dose selection for longer-term studies slideshare.net. Chronic toxicity tests involve daily dosing over an extended period, which can last for six months or longer, often using at least two species, typically a rodent and a non-rodent ijarpb.in. These studies are crucial for identifying target organs of toxicity and assessing the potential for cumulative effects or toxicity that manifests after a latent period slideshare.netikm.mk. Observations in repeated-dose studies include monitoring body weight, food and water consumption, and general clinical signs ikm.mk. Hematological, biochemical, and histological examinations are performed at intervals and at the end of the study to assess organ function and identify tissue damage slideshare.netikm.mk. Toxicological investigations of this compound have included assessments relevant to sub-acute and chronic exposure scenarios in animals nih.gov.

Application of In Vitro and In Silico Models in Toxicology Research

In addition to in vivo studies, in vitro and in silico models play an increasingly important role in toxicological research slideshare.netoltrelasperimentazioneanimale.eunews-medical.netfrontiersin.orgnih.govjscimedcentral.com. In vitro methods utilize cells, tissues, or organs outside the living organism to assess toxicity mechanisms and effects at a cellular or molecular level slideshare.netoltrelasperimentazioneanimale.eu. These methods can provide valuable information on specific toxicological endpoints and reduce the reliance on animal testing oltrelasperimentazioneanimale.eujscimedcentral.com. In silico toxicology, or computational toxicology, employs various computational tools and algorithms to predict the potential toxicity of chemicals based on their structure and properties news-medical.netfrontiersin.orgnih.govjscimedcentral.com. These methods can include databases of existing toxicity data, software for generating molecular descriptors, and simulation tools news-medical.netjscimedcentral.com. In silico approaches can be used for hazard identification, prioritizing compounds for further testing, and predicting toxicity even before a compound is synthesized news-medical.netnih.govjscimedcentral.com. While in silico methods offer advantages in terms of speed and cost, their accuracy is dependent on the quality and relevance of the data used to build the models, and they are currently used to complement, rather than fully replace, in vivo and in vitro testing frontiersin.orgnih.govjscimedcentral.com. The application of in silico methods, such as computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, is used in the toxicological evaluation of compounds researchgate.net.

Research on Target Organ Toxicity and Toxicological Pathways

Toxicological pathways describe the sequence of molecular and cellular events that lead to adverse effects following exposure to a toxic substance charite.de. Understanding these pathways is crucial for elucidating the mechanisms of toxicity. While some sources indicate that detailed information on this compound's toxicological pathways is not available drugbank.com, studies on its metabolism in humans have identified key biotransformation pathways nih.gov. This compound is metabolized through aromatic hydroxylation and N-desalkylation, resulting in the detection of several metabolites in urine, including N-desalkyl and N,N-bisdesalkyl this compound, hydroxy this compound, N-desalkyl-hydroxy and N,N-bisdesalkyl-hydroxy this compound, as well as benzil (B1666583) and hydroxy benzil nih.gov. This compound and most of its metabolites are excreted in urine, partly in conjugated form nih.gov. This metabolic research provides insight into how the body processes this compound, which is a component of its toxicological profile.

Comparative Toxicological Profiles of this compound and Related Compounds

Comparing the toxicological profiles of a compound with structurally related substances or compounds with similar pharmacological activities can provide valuable context for assessing its safety. This compound is an oxazole (B20620) derivative that has been described as a non-steroidal anti-inflammatory drug (NSAID) and a platelet aggregation inhibitor nih.govwikipedia.orgdrugbank.com. It has been mentioned in contexts comparing it with other NSAIDs like phenylbutazone (B1037) and indomethacin (B1671933) wikipedia.orggoogle.comdrugbank.com. Early studies investigating this compound's properties, including its toxicity, were conducted alongside comparisons with indomethacin and phenylbutazone in terms of their effects on platelet aggregation google.com. Research on other heterocyclic compounds, such as oxazolones and triazinones or different pyrazole (B372694) analogues, has involved comparative toxicity assessments to understand how structural variations influence toxic potential researchgate.netresearchgate.net. While these studies provide examples of comparative toxicological approaches for related chemical classes, detailed comparative toxicological profiles of this compound with a wide range of related compounds with extensive data tables were not prominently featured in the search results.

Clinical Research Methodologies Applied to Ditazole Investigations

Early Phase Clinical Investigation Methodologies

Early phase clinical research typically involves initial studies in humans to assess safety, tolerability, pharmacokinetics, and preliminary pharmacodynamic effects.

Phase I and II Study Designs for Safety and Preliminary Efficacy Research

While specific detailed designs for Ditazole's Phase I and II studies are not prominently available in the search results under the given constraints, these phases generally involve studies with relatively small numbers of participants. Phase I studies are typically open-label or blinded and focus on assessing the initial safety and pharmacokinetic profile of a drug in healthy volunteers. Phase II studies are usually randomized, controlled trials that evaluate the drug's effectiveness for a specific indication in a larger group of patients, while continuing to monitor safety. researchgate.net For a platelet inhibitor like this compound, early phase studies would have likely included designs to assess its impact on platelet function as a measure of preliminary efficacy. Such studies often involve measuring platelet aggregation in response to various agonists using methods like turbidimetric aggregometry.

Research into Pharmacodynamic Biomarkers in Human Subjects

Research into pharmacodynamic biomarkers for platelet inhibitors like this compound in human subjects would involve measuring biological markers that indicate the drug's effect on platelet activity. Platelet aggregation is a key pharmacodynamic endpoint in studies of antiplatelet agents. clinicaltrials.eu Studies involving this compound have investigated its effect on human platelet function in vitro. aifa.gov.it While specific details on the methodologies for in vivo pharmacodynamic biomarker research for this compound in humans are limited in the provided results, general approaches for platelet inhibitors include assessing the degree of platelet inhibition using various tests.

Advanced Phase Clinical Research Methodologies

Advanced phase clinical research involves larger studies to confirm efficacy, monitor adverse effects, and compare the new intervention with existing treatments.

Large-Scale Efficacy Study Designs in Clinical Trials

Large-scale efficacy studies for platelet inhibitors, typically Phase III trials, are designed to demonstrate that the drug provides a clinical benefit in a larger and more diverse patient population. These studies are often randomized, double-blind, placebo-controlled, or active-controlled trials. ahajournals.org They involve a significant number of participants and are conducted across multiple centers. dzhk.deamazonaws.com The primary endpoints in such trials for platelet inhibitors would typically be the incidence of thrombotic events like myocardial infarction, stroke, or cardiovascular death, depending on the target indication. clinicaltrials.euahajournals.org While specific large-scale trial designs for this compound are not detailed, its classification as a platelet aggregation inhibitor suggests that if advanced phase trials were conducted, they would have employed designs similar to those used for other antiplatelet agents aimed at reducing thrombotic risk. Some studies mention this compound in the context of investigations into conditions like fetal growth restriction, suggesting its inclusion as an intervention in clinical or observational study designs. nih.govbmj.com

Methodologies for Post-Market Surveillance and Real-World Evidence Generation

Post-market surveillance and real-world evidence generation involve collecting data on a drug's safety and effectiveness after it has been approved and is in broader use. Methodologies for post-market surveillance can include spontaneous reporting of adverse events, patient registries, and observational studies utilizing large healthcare databases. europa.eunih.gov Real-world evidence generation often employs retrospective or prospective observational study designs, such as cohort studies, using data from electronic health records or claims databases to assess drug performance and outcomes in routine clinical practice. nih.govucl.ac.uk this compound has been included in lists of antiplatelet agents considered in studies utilizing large databases for research purposes, indicating that such methodologies could be applied to gather real-world evidence related to its use. europa.euucl.ac.uk

Challenges and Innovations in Clinical Research of Platelet Inhibitors

Clinical research of platelet inhibitors presents several challenges. One significant challenge is the balance between preventing thrombotic events and the increased risk of bleeding. plateletservices.comnih.gov Methodologies must be carefully designed to assess both efficacy and bleeding complications. Variability in patient response to antiplatelet therapy is another challenge, influenced by factors such as genetics and drug interactions. revportcardiol.org This variability can impact the design and interpretation of clinical trials. revportcardiol.org

Future Directions and Emerging Research Avenues for Ditazole

Identification of Novel Therapeutic Applications for Ditazole and its Derivatives

While historically known for its anti-inflammatory and antiplatelet activities, the oxazole (B20620) scaffold, present in this compound, is associated with a broad spectrum of biological activities, suggesting potential for identifying new therapeutic uses for this compound and its derivatives rjme.rod-nb.infotandfonline.commdpi.commdpi.comresearchgate.net. Research into oxazole derivatives has revealed activities including antimicrobial, anticancer, antitubercular, antidiabetic, antiobesity, and antioxidant effects d-nb.inforesearchgate.net. This compound itself has been noted in the context of its effect on experimental thrombosis, comparable to aspirin (B1665792) in reducing thrombus weight and potentially facilitating the penetration of urokinase into thrombi nih.gov. The oxazole structure is also found in compounds with antiparasitic activity, such as certain diferrocenyl derivatives which have shown amoebicidal effects mdpi.comresearchgate.net. These findings suggest that exploring modifications to the this compound structure could yield derivatives with enhanced or entirely new therapeutic applications beyond its current indications. The potential for oxazole derivatives to act as inhibitors of enzymes like urease also highlights the diverse biological targets that compounds containing this core can interact with nih.gov.

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Optimized this compound Analogues

Advanced SAR and SPR studies are critical for understanding how modifications to the chemical structure of this compound influence its biological activity and physicochemical properties, paving the way for the design of optimized analogues tandfonline.comorientjchem.org. SAR studies involving oxazole derivatives have demonstrated that the substitution patterns on the oxazole ring significantly impact their pharmacological effects tandfonline.com. For instance, the presence of specific functional groups can enhance or diminish activity and influence properties like reactivity and biological activity . Detailed SAR studies can reveal the essential pharmacophores within this compound that are crucial for its activity tandfonline.com. This understanding allows for the systematic design of derivatives with improved therapeutic efficacy, selectivity, and potentially reduced off-target effects. SPR studies, on the other hand, focus on the relationship between the chemical structure and the compound's physical and chemical properties, such as solubility, stability, and membrane permeability, which are vital for drug absorption, distribution, metabolism, and excretion (ADME) mdpi.com. Combining SAR and SPR insights enables a more rational approach to drug design, allowing researchers to predict and tune the properties of this compound analogues for optimal performance.

Integration of Computational Modeling and Systems Biology in this compound Research

The integration of computational modeling and systems biology approaches can significantly accelerate and deepen the understanding of this compound's mechanisms of action, predict potential new applications, and guide the design of improved derivatives mdpi.comgoogle.commdpi.compharmjournal.ru. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can correlate structural features of this compound and its analogues with their biological activities, helping to identify key descriptors that influence potency and selectivity google.com. Molecular docking simulations can predict the binding affinities of this compound derivatives to various molecular targets involved in different disease pathways rjme.ronih.gov. This is particularly relevant for exploring new therapeutic areas beyond inflammation and platelet aggregation rjme.ro. Density Functional Theory (DFT) studies can provide insights into the electronic distribution and properties of this compound derivatives, which can be related to their biological activity mdpi.comresearchgate.net. Systems biology can offer a holistic view of how this compound interacts with complex biological networks, helping to elucidate its effects on cellular pathways and identify potential off-target interactions. Metabolomics, a systems biology approach, can provide comprehensive profiles of metabolites in biological systems, which can be used to understand this compound's metabolic fate and its impact on endogenous metabolic pathways pharmjournal.rumdpi.com. Integrating these computational and systems biology tools can provide a more comprehensive understanding of this compound's pharmacological profile and guide the development of more effective and safer therapies.

Development of Novel Analytical Techniques for this compound and its Metabolites

The development of novel and refined analytical techniques is crucial for the accurate detection, quantification, and characterization of this compound and its metabolites in various matrices, supporting pharmacokinetic, pharmacodynamic, and metabolic studies nih.govnih.govalwsci.comnih.gov. Historically, techniques like gas chromatography (GLC) have been used for this compound analysis nih.gov. However, modern drug discovery and development necessitate more sensitive, selective, and high-throughput methods. Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is considered a gold standard for metabolite analysis due to its sensitivity and ability to analyze complex mixtures alwsci.comnih.gov. High-resolution mass spectrometry (HRMS) can provide precise mass measurements for identifying novel or unexpected metabolites alwsci.com. Nuclear Magnetic Resonance (NMR) spectroscopy, while less sensitive than MS, offers valuable structural information for metabolite identification and elucidation mdpi.comalwsci.comnih.gov. The analysis of drug metabolites is vital for understanding how this compound is processed by the body, identifying potential active or toxic metabolites, and assessing drug interactions alwsci.com. Future efforts in this area may focus on developing more efficient sample preparation strategies to minimize interference from biological matrices and exploring hyphenated techniques like LC-NMR for comprehensive analysis nih.gov. The application of advanced analytical methods is essential for gaining a complete understanding of this compound's fate in biological systems and supporting the development of new therapeutic applications.

Q & A

Basic: What established synthetic protocols exist for Ditazole, and how can reaction conditions be systematically optimized?

Methodological Answer:
this compound synthesis typically involves multi-step heterocyclic reactions. A validated protocol (adapted from triazole derivatives) includes:

Condensation of hydrazide precursors with dichlorophenoxy intermediates under reflux (18 hours, DMSO solvent) .

Cyclization via acid-catalyzed aldehyde addition (4 hours, glacial acetic acid/ethanol) .
To optimize yield (currently ~65%):

  • DoE Approach: Vary temperature (test 60–100°C), solvent ratios (DMSO/ethanol), and reflux duration.
  • Characterization: Monitor intermediates via TLC and optimize crystallization (water-ethanol mix) .

Basic: What analytical techniques are critical for confirming this compound’s structural integrity and purity?

Methodological Answer:

  • HPLC-PDA: Quantify purity (>98%) using C18 columns, isocratic elution (acetonitrile:water = 70:30) .
  • NMR Spectroscopy: Confirm substituent positions (e.g., 2,4-dichlorophenoxy groups) via 1^1H/13^13C shifts .
  • Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 423.2) .

Advanced: How can researchers resolve contradictions in this compound’s antiplatelet efficacy across in vitro vs. in vivo models?

Methodological Answer:
Discrepancies often arise from:

  • Bioavailability: Assess pharmacokinetics (e.g., plasma half-life) using LC-MS/MS in rodent models .
  • Experimental Design: Control variables (e.g., platelet-rich plasma preparation methods) across studies .
  • Statistical Reconciliation: Apply meta-analysis to compare ED50_{50} values across species, adjusting for dosing regimens .

Advanced: What strategies mitigate off-target effects when studying this compound’s mechanism of action?

Methodological Answer:

  • Target Profiling: Use kinase/GPCR panels to identify non-platelet targets (e.g., COX-1/2 inhibition assays) .
  • CRISPR Screening: Knock out candidate receptors (e.g., P2Y12_{12}) in platelet lines to isolate this compound-specific pathways .
  • Computational Docking: Predict binding affinities to ADP receptors (e.g., PDB ID 4NTJ) using AutoDock Vina .

Basic: What in vitro assays are most reliable for preliminary screening of this compound’s antiplatelet activity?

Methodological Answer:

  • Light Transmission Aggregometry: Measure ADP-induced platelet aggregation in PRP (IC50_{50} determination) .
  • Flow Cytometry: Quantify P-selectin exposure (CD62P marker) to assess platelet activation .
  • Dose-Response Curves: Use 3–5 logarithmic concentrations (1–100 µM) with aspirin as a positive control .

Advanced: How can researchers design studies to investigate this compound’s potential synergies with other antithrombotics?

Methodological Answer:

  • Isobolographic Analysis: Test combinations (e.g., this compound + clopidogrel) in collagen-induced thrombosis models .
  • Mechanistic Overlap: Map shared pathways (e.g., cAMP/PDE inhibition) via phosphoproteomics .
  • Safety Thresholds: Define bleeding risk using tail-bleeding assays in dual-therapy cohorts .

Basic: What pharmacokinetic parameters should be prioritized in preclinical this compound studies?

Methodological Answer:

  • Absorption: Calculate oral bioavailability (%F) using AUC024h_{0–24h} (plasma vs. IV administration) .
  • Metabolism: Identify primary metabolites via hepatocyte incubation (LC-HRMS) and CYP450 inhibition assays .
  • Toxicokinetics: Monitor liver enzymes (ALT/AST) and renal clearance in repeat-dose studies .

Advanced: How can computational modeling improve this compound’s therapeutic index in cardiovascular applications?

Methodological Answer:

  • QSAR Modeling: Correlate substituent electronegativity (e.g., dichlorophenoxy groups) with IC50_{50} values .
  • MD Simulations: Simulate binding stability to P2Y12_{12} receptors over 100 ns trajectories (GROMACS) .
  • PK/PD Integration: Use Phoenix WinNonlin to predict human-equivalent dosing from rodent data .

Basic: What criteria define a robust literature review for this compound-related research?

Methodological Answer:

  • Database Selection: Use PubMed, SciFinder, and Embase with keywords: “this compound,” “platelet aggregation inhibitor,” “1,2,4-triazole derivatives” .
  • Inclusion/Exclusion: Prioritize peer-reviewed studies with full experimental details (e.g., dose, model species) .
  • Contradiction Mapping: Tabulate conflicting efficacy data (e.g., ED50_{50} ranges) and assess methodological heterogeneity .

Advanced: What ethical and methodological considerations apply to human trials investigating this compound?

Methodological Answer:

  • IRB Compliance: Submit protocols for platelet function testing in healthy volunteers (e.g., PAR-1 antagonist comparisons) .
  • Endpoint Validation: Use standardized bleeding scales (ISTH criteria) and platelet reactivity units (PRU) .
  • Adverse Event Reporting: Implement DSMB oversight for thrombosis/bleeding incidents in Phase II trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.